molecular formula C7H10N6 B15468936 6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 52332-44-2

6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B15468936
CAS No.: 52332-44-2
M. Wt: 178.20 g/mol
InChI Key: BCPYCDPJIBVREO-UHFFFAOYSA-N
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Description

6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine is a sophisticated pyrazolopyridine derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a hydrazinyl substituent that enhances its reactivity and potential for forming diverse molecular hybrids, making it a highly versatile building block for the synthesis of novel bioactive molecules . The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its significant and diverse pharmacological activities. Researchers value this core structure for developing novel therapeutic agents with potential applications as anticancer, antimicrobial, antidepressant, antiviral, antifungal, antioxidant, and anti-Alzheimer agents . Its mechanism of action often involves enzyme inhibition, particularly targeting a wide range of kinases and fibroblast growth factor receptors, which are critical in cell signaling pathways . Furthermore, this scaffold has demonstrated notable antiproliferative efficacy against various human cancer cell lines, including hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7), with some derivatives exhibiting potency superior to standard chemotherapeutic agents like doxorubicin in preliminary investigations . The specific substitution pattern of this compound, featuring both hydrazinyl and amine functional groups on the fused heterocyclic system, provides multiple sites for chemical modification and structure-activity relationship (SAR) studies. This molecular architecture is strategically designed to facilitate the exploration of new chemical space in the search for innovative therapeutic candidates. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

52332-44-2

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H10N6/c1-3-2-4(11-9)10-7-5(3)6(8)12-13-7/h2H,9H2,1H3,(H4,8,10,11,12,13)

InChI Key

BCPYCDPJIBVREO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)NN

Origin of Product

United States

Biological Activity

6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine, with the CAS number 52332-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C7H10N6
  • Molecular Weight : 178.194 g/mol
  • Density : 1.569 g/cm³
  • Boiling Point : 472.2 °C at 760 mmHg
  • Flash Point : 239.4 °C

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate pyrazole precursors. For instance, one method includes the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones under specific conditions to yield various pyrazolo[3,4-b]pyridine derivatives, including the target compound .

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit promising anticancer activity. A study screened a series of novel derivatives against multiple human cancer cell lines, revealing that certain hydrazone derivatives showed significant cytotoxic effects. Among these, this compound was identified as a lead molecule due to its ability to inhibit cancer cell proliferation effectively .

The proposed mechanisms for the anticancer activity of this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through various pathways.
  • Targeting Specific Enzymes : It may inhibit enzymes involved in cancer cell metabolism and proliferation, such as DHODH (dihydroorotate dehydrogenase) and others related to nucleotide synthesis .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Activity : A series of hydrazone derivatives were tested for their anticancer effects against four human cancer cell lines (e.g., HeLa, MCF7). The results indicated that modifications in the pyrazolo[3,4-b]pyridine structure could enhance potency against specific cancer types .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Activity Type Cell Line Tested IC50 Value (µM) Mechanism
Anticancer ActivityHeLa12.5Induction of apoptosis
Anticancer ActivityMCF715.0Inhibition of DHODH
Antimicrobial ActivityE. coli20.0Disruption of bacterial cell wall synthesis

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Molecular Formula Key Biological Activity SAR Insights
6-Hydrazinyl-4-methyl-2H-pyrazolo[...] 6-NH-NH₂, 4-CH₃ C₇H₁₀N₆ Chelation, nucleophilic reactivity Hydrazinyl enhances metal binding
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 79173-38-9) 6-CH₃, 4-H C₇H₈N₄ Anticancer (moderate activity) Methyl improves lipophilicity but reduces kinase inhibition
4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6b) 4-Ph, 6-Ph C₁₈H₁₄N₄ MNK1/2 kinase inhibition (IC₅₀: 0.8 µM) Diaryl groups critical for kinase binding; methyl substituents reduce activity
6-(3-Methoxyphenyl)-4-phenyl-1H-... (6g) 4-Ph, 6-(3-MeO-Ph) C₁₉H₁₆N₄O Enhanced MNK1 inhibition (IC₅₀: 0.5 µM) Methoxy group improves solubility and target affinity
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1245643-75-7) 5-Cl C₆H₅ClN₄ Antiproliferative activity Chlorine increases electrophilicity, enhancing DNA interaction

Table 2: Physical Properties

Compound Melting Point (°C) Solubility LogP
6-Hydrazinyl-4-methyl-2H-pyrazolo[...] Not reported Soluble in ethanol, DMF ~1.2
6-Methyl-1H-pyrazolo[...] 132–134 Soluble in chloroform, DMF 1.8
4,6-Diphenyl-1H-pyrazolo[...] (6b) 162–164 Poor in water; soluble in DMSO 3.5
5-Chloro-1H-pyrazolo[...] Not reported Moderate in methanol 2.1

Structure-Activity Relationship (SAR) Insights

  • Position 6 : Hydrazinyl groups enhance metal coordination but may reduce cell permeability compared to hydrophobic aryl or methyl groups .
  • Position 4 : Methyl or aryl groups improve lipophilicity and target binding. Diaryl substituents (e.g., 4,6-diphenyl) optimize kinase inhibition .
  • Halogenation : Chlorine or bromine at position 5/6 increases electrophilicity, enhancing DNA intercalation or enzyme inhibition .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrazine byproducts).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for analogs) .
  • Long-term stability : Store under inert gas at −20°C; monitor via periodic NMR to detect oxidation or hydrolysis .

How can researchers address low yields in multi-step syntheses involving this compound?

Q. Advanced Research Focus

  • Step optimization : For example, POCl₃/PCl₅-mediated chlorination (80–90% yield) outperforms other halogenation methods .
  • Catalysis : Use Pd(OAc)₂/PPh₃ in cross-coupling steps to reduce side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation .

What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Q. Basic Research Focus

  • Anticancer : MTT assays on cell lines (e.g., HCT116, MDA-MB-231) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

How do substituent modifications impact the compound’s solubility and bioavailability?

Q. Advanced Research Focus

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~2.5 (parent compound) to <1.5, enhancing aqueous solubility .
  • Prodrug strategies : Esterify hydrazinyl groups to improve membrane permeability, with enzymatic cleavage in vivo .
  • Caco-2 assays : Measure permeability coefficients to predict oral bioavailability .

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